molecular formula C15H16N2O B1608028 3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol CAS No. 904813-70-3

3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol

Cat. No. B1608028
CAS RN: 904813-70-3
M. Wt: 240.3 g/mol
InChI Key: BXIXMZPVOUNIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are used in the treatment of various conditions, including anxiety, insomnia, seizures, and muscle spasms .


Synthesis Analysis

The synthesis of benzodiazepines often involves the reaction of aminobenzophenones . For instance, the continuous flow synthesis of six benzodiazepines from aminobenzophenones has been described .


Molecular Structure Analysis

The molecular structure of benzodiazepines typically includes a benzene ring fused to a seven-membered diazepine ring . The exact structure can vary depending on the specific compound within the benzodiazepine class .


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions. For example, they can be synthesized through a combination of a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .

Scientific Research Applications

Cytotoxic Activity

This compound is part of the benzodiazepines class, which has been found to have promising cytotoxic activities. In vitro investigation of compounds in this series revealed promising cytotoxic activities against human tumor cell lines . This makes it a potential candidate for cancer research and treatment .

Antimicrobial Properties

Benzodiazepines, including this compound, are used as antimicrobial agents . This suggests that they could be used in the treatment of various bacterial and viral infections .

Treatment of Alcohol Withdrawal Syndrome (AWS)

Benzodiazepines are also used in the treatment of alcohol withdrawal syndrome (AWS) . This suggests that this compound could potentially be used in the management of AWS .

Endothelin Antagonist

This compound could potentially be used as an endothelin antagonist . Endothelins are proteins that constrict blood vessels and raise blood pressure. By acting as an antagonist, this compound could help in the treatment of hypertension and other cardiovascular diseases .

Hypnotics

Benzodiazepines are known to have hypnotic effects . This means that this compound could potentially be used in the treatment of insomnia and other sleep disorders .

Anxiolytics

This compound could potentially be used as an anxiolytic . Anxiolytics are medications that inhibit anxiety. This suggests that this compound could be used in the treatment of anxiety disorders .

Anticonvulsants

Benzodiazepines are also used as anticonvulsants . This suggests that this compound could potentially be used in the treatment of epilepsy and other seizure disorders .

Muscle Relaxants

This compound could potentially be used as a muscle relaxant . Muscle relaxants are used to relieve symptoms such as muscle spasms, pain, and hyperreflexia. This suggests that this compound could be used in the treatment of conditions like spasticity and dystonia .

Safety and Hazards

Benzodiazepines are generally safe for short-term use, but they can cause side effects such as drowsiness, dizziness, and dependence with long-term use . They should be used with caution in individuals with certain medical conditions .

Future Directions

The future of benzodiazepines lies in the development of new compounds with improved efficacy and safety profiles. Continuous flow chemistry is an attractive tool that can allow chemists to access efficiently to highly demanded active pharmaceutical ingredients .

properties

IUPAC Name

3-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,13,16-18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIXMZPVOUNIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2NC1C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378031
Record name 3-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol

CAS RN

904813-70-3
Record name 3-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 2
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 3
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 4
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 5
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 6
Reactant of Route 6
3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.